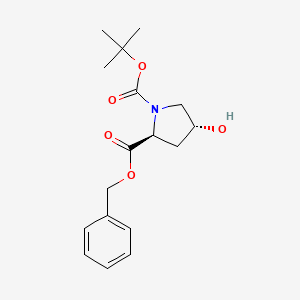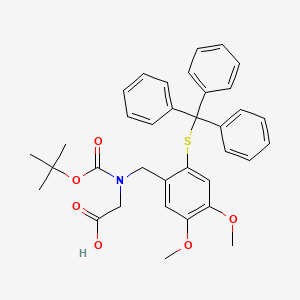
Boc-(Dmmb(Trt))Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-(Dmmb(Trt))Gly-OH, also known as Boc-N-(4,5-dimethoxy-2-tritylsulfanyl-benzyl)-Gly-OH, is a compound with the chemical formula C35H37NO6S and a molecular weight of 599.74 g/mol . This compound is used in peptide synthesis, particularly in the formation of peptide thioesters, which are key intermediates in chemical protein synthesis .
科学的研究の応用
Boc-(Dmmb(Trt))Gly-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used in the synthesis of peptide thioesters, which are essential for chemical protein synthesis.
Protein Ligation: The compound is used in native chemical ligation (NCL) to join peptide segments, facilitating the synthesis of larger proteins.
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving post-translational modifications of proteins.
作用機序
Target of Action
Boc-(Dmmb(Trt))Gly-OH is a complex compound with multiple functional groups. The boc group (tert-butyloxycarbonyl) is known to be a protecting group used in organic synthesis, particularly for amines .
Mode of Action
The boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that this compound may interact with its targets through the formation or removal of protective groups, thereby influencing the chemical behavior of the target molecules.
Pharmacokinetics
The compound’s predicted properties such as boiling point (7145±600 °C) and density (126±01 g/cm3) suggest that it may have specific pharmacokinetic characteristics .
準備方法
The synthesis of Boc-(Dmmb(Trt))Gly-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The Boc group (tert-butyloxycarbonyl) is used as a protecting group for the amino group during the synthesis . The synthesis begins with the attachment of the Boc-protected amino acid to a resin, followed by the stepwise addition of other amino acids. The Dmmb (2-mercapto-4,5-dimethoxy-benzyl) group is introduced as an auxiliary group to facilitate peptide ligation at the X-Gly site . The final product is cleaved from the resin and purified.
化学反応の分析
Boc-(Dmmb(Trt))Gly-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break disulfide bonds to form thiols.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common reagents used in these reactions include trifluoroacetic acid, hydrogen fluoride, and various thiols. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Boc-(Dmmb(Trt))Gly-OH is unique due to the presence of the Dmmb group, which facilitates peptide ligation. Similar compounds include:
Boc-Gly-OH: Lacks the Dmmb group and is used for simpler peptide synthesis.
Fmoc-Gly-OH: Uses the Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc.
Boc-Cys(Trt)-OH: Contains a trityl-protected cysteine residue, used in peptide synthesis but with different ligation properties.
These compounds differ in their protecting groups and auxiliary groups, which affect their reactivity and applications in peptide synthesis.
特性
IUPAC Name |
2-[(4,5-dimethoxy-2-tritylsulfanylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37NO6S/c1-34(2,3)42-33(39)36(24-32(37)38)23-25-21-29(40-4)30(41-5)22-31(25)43-35(26-15-9-6-10-16-26,27-17-11-7-12-18-27)28-19-13-8-14-20-28/h6-22H,23-24H2,1-5H3,(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQUSEVODNERSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
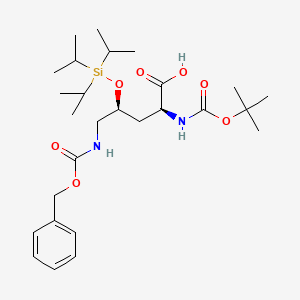
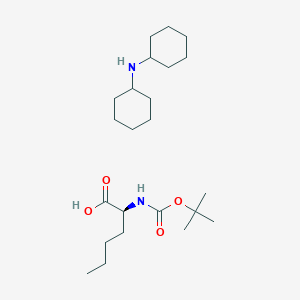
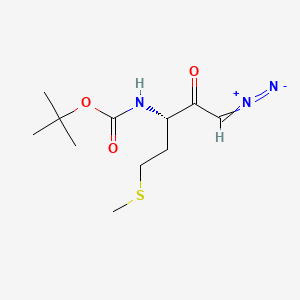
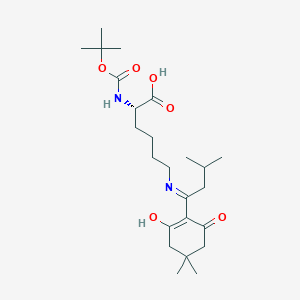
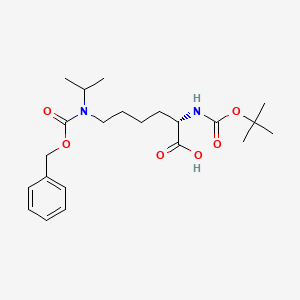
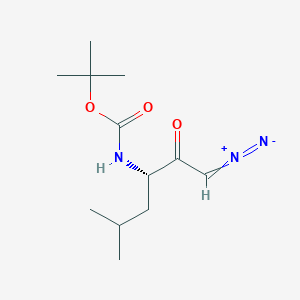
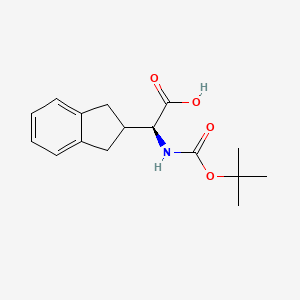
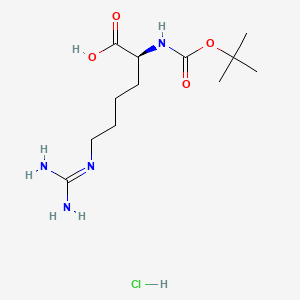
![N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B613677.png)
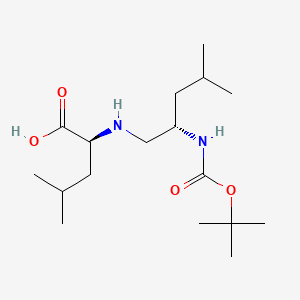
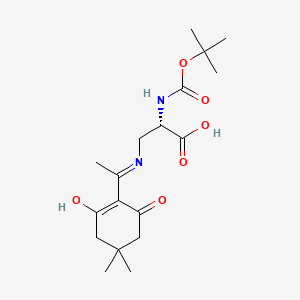

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)
